N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Description
This compound features a 1,3-thiazole core substituted with a cyclohexyl group at the 4-position and a methyl-linked 2,5-dimethylfuran-3-carboxamide moiety. Its structure combines lipophilic (cyclohexyl) and aromatic (furan) components, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-8-14(12(2)21-11)17(20)18-9-16-19-15(10-22-16)13-6-4-3-5-7-13/h8,10,13H,3-7,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRZDKGMJUIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan ring and the carboxamide group. One common method involves the reaction of 4-cyclohexyl-2-aminothiazole with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring can enhance the compound’s binding affinity and stability. The carboxamide group can form hydrogen bonds with target molecules, further enhancing its biological activity .
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs. Benzyl : The cyclohexyl group introduces greater steric bulk and lipophilicity compared to benzyl substituents. This may enhance membrane permeability but reduce aqueous solubility, impacting bioavailability.
- The cyclohexyl group, being aliphatic, lacks such electronic contributions.
- Synthetic Yield : Benzyl-substituted analogs (7a–g) show high yields (up to 93%), suggesting efficient synthesis protocols . Data for the cyclohexyl variant are unavailable but may follow similar pathways.
2.2 Comparison with Heterocyclic Systems
- 1,3,4-Thiadiazole Derivatives: Unlike thiazoles, thiadiazoles contain two nitrogen atoms in the ring, altering electronic properties and hydrogen-bonding capacity.
- Complex Thiazole-Containing Pharmaceuticals : Compounds like thiazol-5-ylmethyl carbamates () demonstrate the therapeutic relevance of thiazoles. However, their structural complexity (e.g., peptide-like backbones) limits direct comparison with simpler carboxamides like the target compound .
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole-integrated compounds demonstrated IC50 values lower than those of standard chemotherapeutics, suggesting strong antitumor potential .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | HT29 | 1.98 | |
| This compound | MCF-7 | TBD | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been studied for their anticonvulsant properties. Certain compounds have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy .
Antitubercular Activity
In the context of infectious diseases, thiazole derivatives have been explored for their antitubercular activity. Compounds similar to this compound have demonstrated significant inhibitory effects against Mycobacterium tuberculosis strains, including multidrug-resistant variants .
Table 2: Antitubercular Activity of Thiazole Derivatives
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Thiazole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Receptor Activity : Some compounds may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
- Disruption of Cellular Processes : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vitro against several cancer cell lines. Results indicated a promising cytotoxic profile with an IC50 value yet to be determined.
Study 2: Anticonvulsant Effects
Another investigation focused on the anticonvulsant effects of thiazole derivatives similar to the compound . The findings suggested that modifications to the thiazole structure could lead to enhanced anticonvulsant activity compared to existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
